N-methyl-4-(1,2,5-trimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine

Description

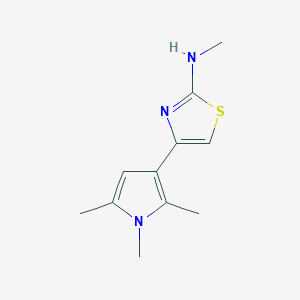

N-methyl-4-(1,2,5-trimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine is a heterocyclic compound with the molecular formula C₁₀H₁₃N₃S and an average molecular weight of 207.295 g/mol . It features a 1,3-thiazol-2-amine core substituted with a 1,2,5-trimethylpyrrole group at the 4-position and a methyl group on the amine nitrogen.

Properties

IUPAC Name |

N-methyl-4-(1,2,5-trimethylpyrrol-3-yl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3S/c1-7-5-9(8(2)14(7)4)10-6-15-11(12-3)13-10/h5-6H,1-4H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMCGWPFCJWLUEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C)C)C2=CSC(=N2)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-(1,2,5-trimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted pyrrole and a thioamide, the reaction can proceed through cyclization to form the thiazole ring. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving continuous flow chemistry techniques. The use of high-throughput screening and optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-(1,2,5-trimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiazolidines.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the methyl groups or the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, particularly against resistant bacterial strains. Research has shown that derivatives containing thiazole moieties often display activity against various Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of several thiazole derivatives, including N-methyl-4-(1,2,5-trimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine. The results indicated:

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values lower than those of traditional antibiotics like linezolid against methicillin-resistant Staphylococcus aureus (MRSA).

This suggests that the compound could serve as a potential candidate for developing new antibacterial agents.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Compounds with similar structural features have shown promising cytotoxic effects.

Case Study: Cytotoxic Effects

In vitro studies on cancer cell lines such as A549 (lung cancer), MCF7 (breast cancer), and HT1080 (fibrosarcoma) revealed:

- Cell Viability Reduction : The compound exhibited a significant reduction in cell viability at concentrations above 10 µM.

The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further anticancer drug development.

Mechanism of Action

The mechanism by which N-methyl-4-(1,2,5-trimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include interactions with proteins or nucleic acids, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazol-2-amine derivatives are a versatile class of compounds with diverse pharmacological activities. Below is a comparative analysis of structurally related compounds, focusing on substituent effects, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison

Substituent Effects on Pharmacological Activity

- Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 1,2,5-trimethylpyrrole substituent provides electron-donating methyl groups, enhancing electron density on the thiazole ring. MortaparibMild incorporates a methoxyphenyl group, balancing electron donation and steric effects for dual enzyme inhibition.

Steric and Lipophilic Effects :

Physicochemical Properties

- Solubility : Nitro-substituted derivatives (e.g., ) exhibit lower aqueous solubility due to their electronegative groups, whereas the target compound’s methylated pyrrole may enhance solubility in organic solvents.

- Stability : The S-N bond in thiazol-2-amine derivatives is susceptible to radical-mediated cleavage (e.g., HO• radicals in Fenton processes ). The target compound’s methyl groups may confer stability compared to nitro analogs, which are prone to reduction.

Biological Activity

N-methyl-4-(1,2,5-trimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its interactions with various biological targets, therapeutic potential, and related research findings.

Chemical Structure and Properties

The chemical structure of this compound can be broken down as follows:

| Property | Details |

|---|---|

| Chemical Formula | C₁₁H₁₄N₂S |

| Molecular Weight | 210.31 g/mol |

| CAS Number | 930447-23-7 |

| IUPAC Name | This compound |

Biological Activity Overview

This compound exhibits various biological activities that are primarily attributed to its ability to interact with specific biological targets. The following subsections detail these activities.

Antimicrobial Activity

Research indicates that thiazole derivatives often exhibit antimicrobial properties. In a comparative study of thiazole compounds, it was found that those with similar structural motifs to this compound demonstrated significant antibacterial activity against a range of pathogens. For instance:

| Compound | Activity |

|---|---|

| 2-(1H-Pyrrol-1-yl)-N-(pyridin-3-ylmethyl)-thiazole | Antimicrobial |

| 4-Methyl-N-(pyrazolylmethyl)-thiazole | Anti-inflammatory |

| 2-(pyridinylmethyl)-N-(trimethylpyrazolyl)-thiazole | Anticancer |

These findings suggest that N-methyl derivatives may also possess similar or enhanced antimicrobial effects due to their structural characteristics .

Antitumor Activity

The thiazole ring has been associated with anticancer properties in various studies. Compounds containing this moiety have shown promise in inhibiting tumor growth and proliferation. For example:

- A study involving thiazole derivatives indicated that certain compounds could inhibit cancer cell lines effectively.

- The mechanism of action is believed to involve the induction of apoptosis in cancer cells and inhibition of key signaling pathways involved in tumor growth .

Enzyme Inhibition

This compound may also act as an inhibitor for specific enzymes. For instance:

- Studies have highlighted its potential as a stearoyl-CoA desaturase inhibitor, which plays a critical role in lipid metabolism and could be relevant for obesity-related diseases.

- The binding affinity and specificity towards target enzymes are crucial for understanding its pharmacological profile.

Case Studies

Several case studies have explored the biological activity of compounds similar to N-methyl derivatives. One notable study synthesized a series of thiazole derivatives and evaluated their biological activities:

- The synthesized compounds were tested for antimicrobial and antitumor activities.

- Results indicated that modifications to the thiazole structure significantly affected biological outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.